1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is a chemical compound classified as an indole derivative, which is significant in both natural products and synthetic pharmaceuticals due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development .
The compound is synthesized through various chemical methods, primarily the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. This method is favored for its efficiency and ability to produce high yields of indole derivatives .
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride falls under the category of psychoactive substances and has been studied for its potential effects on neurotransmitter systems, particularly serotonin receptors. Its structural components suggest possible interactions with various biological pathways, leading to its classification as a compound of interest in pharmacological research .
The synthesis of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride typically utilizes the Fischer indole synthesis method. This process involves:
The reaction conditions are optimized to maximize yield while minimizing by-products. Industrial applications often scale this method due to its efficiency, allowing for large-scale production suitable for pharmaceutical use.
The molecular formula of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is , with a molecular weight of approximately 238.76 g/mol. The structure features an indole ring system attached to a butan-2-amine chain, contributing to its biological activity.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉ClN₂ |
Molecular Weight | 238.76 g/mol |
CAS Number | 13256-60-5 |
This structural configuration suggests potential interactions with various receptors due to the presence of both hydrophobic and polar regions within the molecule .
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride can undergo several types of chemical reactions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide, resulting in products like carboxylic acids or ketones.
Reduction: Commonly performed using lithium aluminum hydride or sodium borohydride, leading to alcohols or amines.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring, allowing for halogenation or other modifications .
Each reaction type requires specific conditions:
The mechanism of action for 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride involves its interaction with neurotransmitter receptors, particularly serotonin receptors. Indole derivatives are known to modulate neurotransmission by binding to these receptors, influencing various physiological processes.
Research indicates that compounds like this may affect multiple biochemical pathways, including those related to mood regulation and neuroprotection. The precise pathways influenced depend on the specific receptor interactions and downstream signaling effects initiated upon binding .
The compound typically appears as a white crystalline solid with a melting point that can vary based on purity and specific synthesis conditions.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and industry .
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for therapeutic applications targeting various diseases, particularly those involving neurotransmitter systems.
Industry: Utilized in pharmaceutical synthesis and agrochemical development due to its versatile chemical properties .
This compound exemplifies the significance of indole derivatives in medicinal chemistry, highlighting their potential across multiple domains including drug development and therapeutic interventions.
The synthesis of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride (CAS: 13256-60-5, C₁₃H₁₉ClN₂) leverages both classical and transition-metal-catalyzed strategies to construct its indole-alkylamine core [2] [5]. The Pictet-Spengler reaction remains foundational, utilizing tryptamine analogs and carbonyl compounds under acidic conditions to form the critical C–C bond at the indole C3 position. For example, condensation of 1-methylindole-3-carbaldehyde with nitroethane, followed by reduction, yields the butan-2-amine backbone [4]. However, modern approaches employ silver-catalyzed hydroamination to enhance efficiency. In this method, o-alkynylanilines undergo 5-endo-dig cyclization using AgOTf (5–10 mol%) or AgNO₃ (5 mol%) as π-acid catalysts, activating the alkyne for intramolecular amine addition [6] [9]. This method achieves yields >75% under mild conditions (RT–60°C) and avoids expensive metals like gold or palladium [9]. A key advantage is the tolerance of diverse N-alkyl substituents, enabling the incorporation of the 1-methyl group without N-protection steps [6].
Table 1: Silver-Catalyzed Methods for Indole-Alkylamine Synthesis
Catalyst | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
AgOTf (5 mol%) | Neat, 60°C, 2 h | 62 | High chemoselectivity, no solvent |
AgNO₃ (5 mol%) | MeCN, RT, 12 h | 70–85 | Mild conditions, functional-group tolerance |
Ag₂CO₃ (10 mol%) | MW, 150°C, 1 h | 75 | Rapid cyclization, scalable |
Bioactivity optimization of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hinges on regioselective modification at the indole C4–C7 positions. Electrophilic aromatic substitution (EAS) at C5 or C6 is prioritized due to the electron-rich C3-alkylamine side chain, which directs electrophiles away from C3 [8]. Halogenation (e.g., iodine in DMF) at C5 yields 5-iodo derivatives, which exhibit enhanced antibacterial activity against MRSA (MIC: 0.98 μg/mL for analog 3k) [8]. This 100-fold improvement over the parent compound stems from increased membrane penetration and target affinity. Alternatively, C6 formylation via Vilsmeier-Haack reactions introduces aldehyde handles for Schiff-base condensations, generating quinazolinone-indole hybrids that disrupt Mycobacterium tuberculosis biofilm formation [8]. Crucially, N-methylation must precede EAS to prevent competing N-alkylation and ensure C5/C6 selectivity [6]. Computational models confirm that bulky C5 substituents (e.g., iodine or phenylquinazolinone) augment steric complementarity with bacterial RelA/SpoT homolog (RSH) proteins, inhibiting (p)ppGpp synthetase activity—a key virulence factor [8].
Conversion of the free base 1-(1-methyl-1H-indol-3-yl)butan-2-amine to its hydrochloride salt (C₁₃H₁₉ClN₂) significantly enhances stability, solubility, and crystallinity—critical for pharmaceutical formulation [2] [5] [10]. The hydrochloride salt exhibits:
Salt formation employs anhydrous HCl gas in ethanol or hydrochloric acid in diethyl ether, achieving >95% purity and quantitative yields [5]. Analytical characterization via NMR confirms salt integrity: the amine proton (NH₂⁺) resonates as a broad singlet at δ 8.2–8.5 ppm, while the indole C2–H signal appears at δ 7.3 ppm without shifts, confirming protonation occurs solely at the alkylamine [10]. X-ray powder diffraction (XRPD) reveals a monoclinic crystal lattice stabilized by N⁺–H···Cl⁻ hydrogen bonds (2.98 Å), which suppress racemization at the chiral C2 center [10].
Table 2: Analytical Characterization of 1-(1-Methyl-1H-Indol-3-yl)Butan-2-Amine Hydrochloride
Property | Method | Result | Pharmaceutical Relevance |
---|---|---|---|
Melting Point | DSC | 215–220°C (dec.) | Predicts processing stability |
Solubility | HPLC (UV 280 nm) | 45 mg/mL in H₂O | Enables parenteral dosing |
Crystallinity | XRPD | Monoclinic P2₁/c | Ensures batch reproducibility |
Protonation Site | ¹H NMR (D₂O) | δ 8.2–8.5 ppm (NH₂⁺) | Confirms salt formation |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8